Cas no 605-93-6 (6-Methyl-1,4-naphthoquinone)

6-Methyl-1,4-naphthoquinone 化学的及び物理的性質
名前と識別子
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- 1,4-Naphthalenedione, 6-methyl-
- 6-Methyl-1,4-naphthoquinone
- 6-Methyl-1,4-naphtho
- 6-methylnaphthalene-1,4-dione
- 1,4-Naphthalenedione,6-methyl
- 2-methyl-5,8-naphthoquinone
- 6-methyl 1,4-naphthoquinone
- 6-Methyl-[1,4]naphthochinon
- 6-Methylnaphthoquinone
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計算された属性
- せいみつぶんしりょう: 172.05200
じっけんとくせい
- ゆうかいてん: 83-85°C
- PSA: 34.14000
- LogP: 1.93020
6-Methyl-1,4-naphthoquinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M323160-1g |
6-Methyl-1,4-naphthoquinone |
605-93-6 | 1g |
$ 397.00 | 2023-09-07 | ||
TRC | M323160-500mg |
6-Methyl-1,4-naphthoquinone |
605-93-6 | 500mg |
$ 242.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-217359-1g |
6-Methyl-1,4-naphthoquinone, |
605-93-6 | 1g |
¥2407.00 | 2023-09-05 | ||
Aaron | AR00EFUX-100mg |
6-Methyl-1,4-naphthoquinone |
605-93-6 | 97% | 100mg |
$74.00 | 2025-01-24 | |
Aaron | AR00EFUX-1g |
6-Methyl-1,4-naphthoquinone |
605-93-6 | 97% | 1g |
$374.00 | 2025-01-24 | |
1PlusChem | 1P00EFML-25g |
6-METHYL-1,4-NAPHTHOQUINONE |
605-93-6 | 98% | 25g |
$2890.00 | 2024-04-22 | |
A2B Chem LLC | AG72637-25g |
6-METHYL-1,4-NAPHTHOQUINONE |
605-93-6 | 98% | 25g |
$3260.00 | 2023-12-30 | |
Aaron | AR00EFUX-250mg |
6-Methyl-1,4-naphthoquinone |
605-93-6 | 97% | 250mg |
$147.00 | 2025-01-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-217359-1 g |
6-Methyl-1,4-naphthoquinone, |
605-93-6 | 1g |
¥2,407.00 | 2023-07-11 | ||
1PlusChem | 1P00EFML-1g |
6-METHYL-1,4-NAPHTHOQUINONE |
605-93-6 | 98% | 1g |
$317.00 | 2024-04-22 |
6-Methyl-1,4-naphthoquinone 関連文献
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Anugam V. Krishna,Dhevalapally B. Ramachary Org. Biomol. Chem. 2022 20 3948
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Yakun Hou,Elena A. Vasileva,Alan Carne,Michelle McConnell,Alaa El-Din A. Bekhit,Natalia P. Mishchenko RSC Adv. 2018 8 32637
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Anugam V. Krishna,Dhevalapally B. Ramachary Org. Biomol. Chem. 2022 20 3948
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Zhouxuan Zang,Yingge Chang,Yi Yu,Haihan Zhang,Li Xu,Guoji Liu New J. Chem. 2020 44 17422
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M. Selvaraj,D.-W. Park,I. Kim,S. Kawi,C. S. Ha Dalton Trans. 2012 41 9633
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6. Ebenaceae extractives. Part 7. Use of hydroxy-proton shifts of juglone derivatives in structure elucidationTerence J. Lillie,Oliver C. Musgrave J. Chem. Soc. Perkin Trans. 1 1977 355
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7. The ansamycins: synthesis of the naphthoquinonoid nucleus of rifamycin W; crystal structure verification of a key naphthalenic intermediateCharles B. de Koning,Robin G. F. Giles,Lorraine S. Knight,Margaret L. Niven,Selwyn C. Yorke J. Chem. Soc. Perkin Trans. 1 1988 2477
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O?uzhan Alag?z,Mehmet Y?lmaz,A. Tar?k Pekel,Claudia Graiff,Raimondo Maggi RSC Adv. 2014 4 14644
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Jalindar Padwal,William Lewis,Christopher J. Moody Org. Biomol. Chem. 2011 9 3484
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Mannar R. Maurya,Devesh Singh,Fernando Avecilla,Akhilesh Sharma,Puneet Gupta New J. Chem. 2023 47 6114
6-Methyl-1,4-naphthoquinoneに関する追加情報
6-Methyl-1,4-Naphthoquinone: A Comprehensive Overview
6-Methyl-1,4-Naphthoquinone (CAS No. 605-93-6) is a fascinating compound with a rich history in both academic research and industrial applications. This compound belongs to the class of naphthoquinones, which are polycyclic aromatic compounds with two fused benzene rings and a quinone functional group. The presence of the methyl group at the 6-position of the naphthoquinone structure introduces unique chemical properties that make it a subject of interest in various fields, including pharmacology, materials science, and organic synthesis.
The naphthoquinone framework is known for its stability and ability to undergo a wide range of chemical reactions. The methyl substitution at the 6-position further enhances its reactivity and selectivity in certain transformations. Recent studies have highlighted the potential of 6-Methyl-1,4-Naphthoquinone as a precursor for the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and antioxidant agents. For instance, researchers have demonstrated that this compound can be converted into derivatives that exhibit potent inhibitory effects on enzymes like cyclooxygenase-2 (COX-2), which is a key target in the treatment of inflammatory diseases.
In terms of synthesis, 6-Methyl-1,4-Naphthoquinone can be prepared through various routes, including oxidation of appropriate naphthalene derivatives or via Diels-Alder reactions followed by oxidation steps. The choice of synthetic pathway depends on the starting materials and desired purity levels. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly methods for its production, aligning with the growing demand for sustainable chemistry practices.
The physical properties of 6-Methyl-1,4-Naphthoquinone include a melting point around 250°C and solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in organic reactions where precise control over reaction conditions is essential. Moreover, its UV-vis spectrum exhibits strong absorption bands due to the extended conjugation within the naphthoquinone system, which has been exploited in photovoltaic applications as an electron acceptor material.
One of the most exciting developments involving 6-Methyl-1,4-Naphthoquinone is its role in drug discovery. Researchers have reported that certain derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selective activity suggests that 6-Methyl-1,4-Naphthoquinone derivatives could serve as leads for developing novel anticancer therapies. Furthermore, ongoing studies are exploring its potential as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment.
In addition to its biological applications, 6-Methyl-1,4-Naphthoquinone has found utility in materials science. Its ability to form stable radicals under certain conditions makes it a candidate for use in radical-based polymers and electronic materials. Recent research has also explored its application as an electrocatalyst in fuel cells, where its redox properties facilitate efficient oxygen reduction reactions.
The environmental impact of 6-Methyl-1,4-Naphthoquinone is another area gaining attention. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, making it less persistent in aquatic environments compared to some other quinones. However, further research is needed to fully understand its environmental fate and potential risks.
In conclusion, 6-Methyl-1,4-Naphthoquinone (CAS No. 605-93-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and reactivity continue to drive innovative research efforts aimed at harnessing its potential for therapeutic and technological advancements. As our understanding of this compound deepens through ongoing studies, it is likely to play an even more significant role in shaping future developments in chemistry and related fields.
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